PF-4136309 is classified as a small molecule drug and belongs to the category of CCR2 antagonists. It was developed through structure-activity relationship studies on a new series of (S)-3-aminopyrrolidine derivatives, which were synthesized to enhance selectivity and bioavailability . The compound has entered human clinical trials, indicating its potential for therapeutic use in treating conditions associated with excessive inflammation .
The synthesis of PF-4136309 involves multiple steps, beginning with the preparation of intermediate compounds. Key methods include:
The synthetic route typically includes steps such as reductive amination, where ketones are converted into amines, and various purification techniques like silica gel chromatography to isolate the active isomer from any inactive counterparts .
PF-4136309 features a complex molecular structure characterized by:
The molecular formula of PF-4136309 is , with a molecular weight of approximately 368.40 g/mol.
PF-4136309 undergoes several key chemical reactions:
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride), tailored to achieve desired modifications under controlled conditions.
PF-4136309 acts primarily as a CCR2 antagonist. Its mechanism involves:
This mechanism is significant in modulating inflammatory responses in various disease models, making it a candidate for treating conditions like rheumatoid arthritis and multiple sclerosis .
PF-4136309 exhibits several notable physical and chemical properties:
PF-4136309 has potential applications across various scientific domains:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3